molecular formula C21H26N2O4S B10865779 Ethyl 5,5-dimethyl-2-[[2-(4-methylanilino)acetyl]amino]-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate CAS No. 6065-80-1

Ethyl 5,5-dimethyl-2-[[2-(4-methylanilino)acetyl]amino]-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate

Cat. No.: B10865779
CAS No.: 6065-80-1
M. Wt: 402.5 g/mol
InChI Key: QWCDIRXCUVZPDS-UHFFFAOYSA-N
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Description

  • Ethyl 5,5-dimethyl-2-[[2-(4-methylanilino)acetyl]amino]-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate is a complex organic compound with the following structural formula:

    C23H27N3O4S\text{C}_{23}\text{H}_{27}\text{N}_{3}\text{O}_{4}\text{S}C23​H27​N3​O4​S

    .
  • It belongs to the class of pyranothienopyridines and exhibits interesting pharmacological properties.
  • Preparation Methods

  • Chemical Reactions Analysis

    • Ethyl 5,5-dimethyl-2-[[2-(4-methylanilino)acetyl]amino]-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate can undergo various reactions:

        Oxidation: It may be susceptible to oxidation under certain conditions.

        Substitution: The amino group can participate in nucleophilic substitution reactions.

        Reduction: Reduction of the cyano group or carbonyl group is possible.

    • Common reagents include strong acids, bases, and reducing agents.
    • Major products depend on reaction conditions and substituents.
  • Scientific Research Applications

      Medicinal Chemistry: Researchers explore its potential as an antitumor or anti-inflammatory agent.

      Biological Studies: It might interact with specific receptors or enzymes.

      Industrial Applications: Its unique structure could find applications in materials science or catalysis.

  • Mechanism of Action

    • The compound likely exerts its effects by binding to specific protein targets or modulating cellular pathways.
    • Further studies are needed to elucidate its precise mechanism.
  • Comparison with Similar Compounds

    • Similar compounds include other pyranothienopyridines or structurally related molecules.
    • Notable uniqueness lies in the combination of the thienopyridine core, acetyl group, and amino functionality.

    Properties

    CAS No.

    6065-80-1

    Molecular Formula

    C21H26N2O4S

    Molecular Weight

    402.5 g/mol

    IUPAC Name

    ethyl 5,5-dimethyl-2-[[2-(4-methylanilino)acetyl]amino]-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate

    InChI

    InChI=1S/C21H26N2O4S/c1-5-26-20(25)18-15-10-21(3,4)27-12-16(15)28-19(18)23-17(24)11-22-14-8-6-13(2)7-9-14/h6-9,22H,5,10-12H2,1-4H3,(H,23,24)

    InChI Key

    QWCDIRXCUVZPDS-UHFFFAOYSA-N

    Canonical SMILES

    CCOC(=O)C1=C(SC2=C1CC(OC2)(C)C)NC(=O)CNC3=CC=C(C=C3)C

    Origin of Product

    United States

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